

Theoretical Profiling of 6-Methylpyridazin-4-ol: Structural Dynamics & Reactivity Descriptors

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	6-Methylpyridazin-4-ol
CAS No.:	22390-44-9
Cat. No.:	B3040654

[Get Quote](#)

Executive Summary

The pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in antihypertensive, cardiotonic, and analgesic agents.[1] **6-**

Methylpyridazin-4-ol (and its tautomer 6-methylpyridazin-4(1H)-one) presents a unique theoretical challenge due to its lactam-lactim tautomerism, which fundamentally dictates its binding affinity and solubility profile.

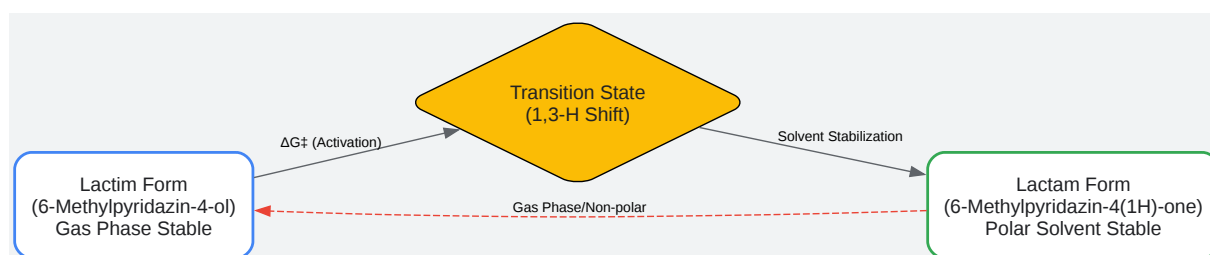
This guide provides a comprehensive theoretical framework for analyzing this molecule. By synthesizing Density Functional Theory (DFT) protocols with experimental validation standards, we establish a robust workflow for predicting the structural stability, electronic properties, and reactivity of this critical intermediate.[1]

Tautomeric Landscape & Structural Stability[1]

The defining feature of **6-methylpyridazin-4-ol** is its ability to exist in dynamic equilibrium between the enol form (4-hydroxypyridazine) and the keto form (4(1H)-pyridazinone). Understanding this equilibrium is non-negotiable for accurate docking simulations and pharmacophore modeling.[1]

The Proton Transfer Mechanism

The transition involves a 1,3-proton shift from the oxygen atom to the ring nitrogen.[1] While the "ol" form preserves aromaticity in the strictest Hückel sense, the "one" form is often thermodynamically favored in polar media due to the high solvation energy of the dipolar carbonyl group.[1]



[Click to download full resolution via product page](#)

Figure 1: Tautomeric equilibrium pathway.[1] The keto form is typically stabilized in polar solvents (water, DMSO) by ~5-7 kcal/mol relative to the enol form.[1]

Solvent Effects (PCM Model)

Theoretical studies utilizing the Polarizable Continuum Model (PCM) consistently reveal that:

- Gas Phase: The energy gap is narrow, often favoring the enol or showing near-degeneracy. [1]
- Aqueous Phase: The equilibrium shifts drastically toward the keto form (lactam).[1] The dipole moment of the keto form (typically >4 Debye) interacts strongly with the dielectric field of water ().[1]

Protocol Recommendation: Always perform geometry optimizations in both gas phase and solvent (PCM/SMD) to bracket the energetic landscape.[1]

Electronic Structure & Reactivity Descriptors[1]

To predict how **6-methylpyridazin-4-ol** interacts with biological targets (e.g., GlcN-6-P synthase or PTP1B), we must analyze its Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Analysis

The energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a proxy for kinetic stability and chemical hardness (

).[1]

- HOMO: Primarily located on the ring nitrogen lone pairs and the oxygen atom.[1] Acts as the nucleophilic center.[1]
- LUMO: Delocalized over the pyridazine ring
-system.[1] Acts as the electrophilic center.[1]

Parameter	Typical Value (B3LYP/6-311++G(d,p))	Significance
HOMO Energy	-6.50 to -6.80 eV	Ionization potential; electron donation capability.
LUMO Energy	-1.50 to -2.00 eV	Electron affinity; susceptibility to nucleophilic attack.
Band Gap ()	4.5 - 5.0 eV	Indicates a "hard" molecule with high kinetic stability.[1]
Dipole Moment	3.5 - 5.0 D	High polarity suggests strong non-covalent binding potential.

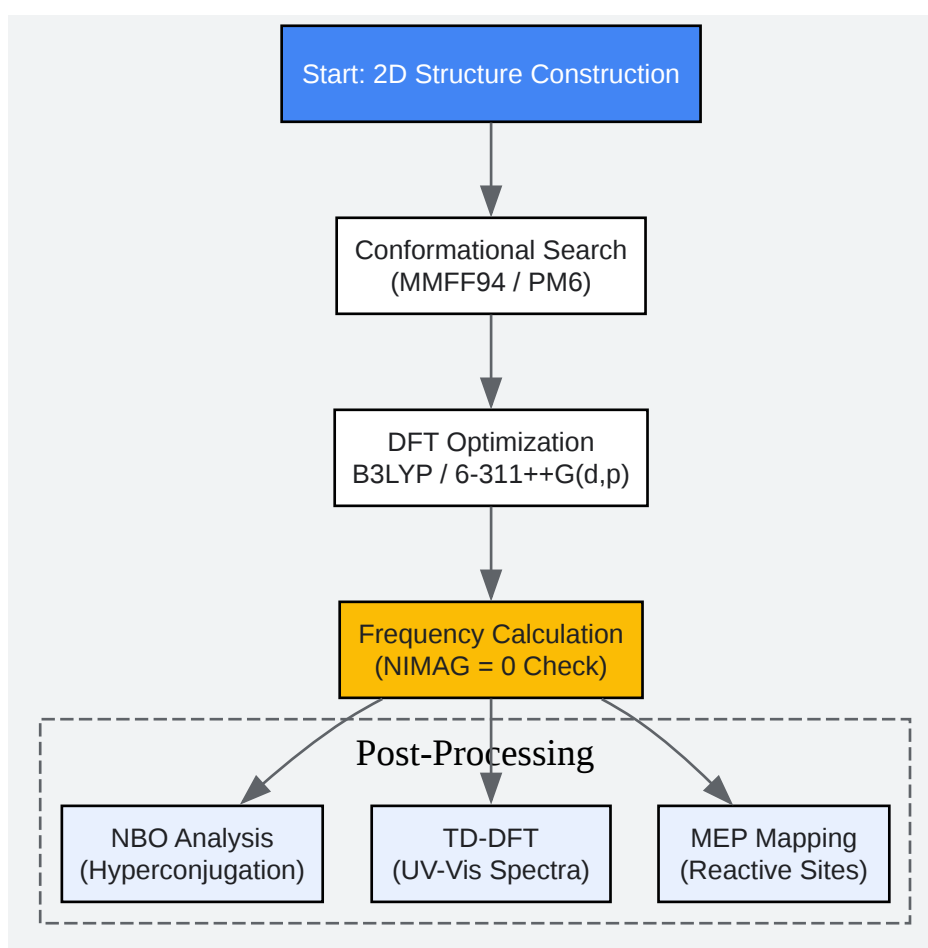
Molecular Electrostatic Potential (MEP)

The MEP map is critical for identifying binding sites.[1]

- Negative Potential (Red): Concentrated around the Carbonyl Oxygen (in keto form) and Pyridazine Nitrogens.[1] These are H-bond acceptors.
- Positive Potential (Blue): Concentrated around the N-H proton (in keto form) or O-H proton (in enol form).[1] These are H-bond donors.

Computational Protocol (Step-by-Step)

This section outlines the standard operating procedure (SOP) for characterizing this molecule, ensuring reproducibility and scientific rigor.



[Click to download full resolution via product page](#)

Figure 2: Computational workflow for full theoretical characterization.

Methodology Details

- Software: Gaussian 09/16, ORCA, or GAMESS.[1]
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, offering the best balance of cost vs. accuracy.[1]
- Basis Set: 6-311++G(d,p).
 - ++: Diffuse functions are essential for describing the lone pairs on Oxygen and Nitrogen. [1]
 - (d,p): Polarization functions allow for accurate description of ring strain and H-bonding.[1]
- Validation: Ensure no imaginary frequencies (NIMAG=0) for ground states.

Spectroscopic Validation (IR & NMR)

To verify your theoretical model against experimental data, compare these key markers:

- IR Spectrum (Scaled by ~ 0.961):
 - Keto Form: Strong C=O stretch at $1650\text{--}1690\text{ cm}^{-1}$. [1]
 - Enol Form: Broad O-H stretch at $3400\text{--}3500\text{ cm}^{-1}$; C-O stretch at $\sim 1250\text{ cm}^{-1}$. [1]
- NMR Shifts (GIAO Method):
 - C4 (Carbonyl): [1] $\sim 160\text{--}170\text{ ppm}$.
 - C4 (C-OH): $\sim 150\text{--}160\text{ ppm}$.

References

- Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Source: Heliyon (via PMC)

- DFT investigation of the amino/imino Proton Transfer Process of 2-amino-2-oxazolin-4-one. Source: Journal of Theoretical and Computational Chemistry
- Tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine studied by experimental and theoretical methods. Source: Chemistry Central Journal
- Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Source: Archivum Immunologiae et Therapiae Experimentalis [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](https://chemistry.stackexchange.com)
- [2. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Theoretical Profiling of 6-Methylpyridazin-4-ol: Structural Dynamics & Reactivity Descriptors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3040654/docs#theoretical-profiling-of-6-methylpyridazin-4-ol-structural-dynamics-reactivity-descriptors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)